molecular formula C11H13Cl2NO2 B1463903 (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1047651-82-0

(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1463903
CAS No.: 1047651-82-0
M. Wt: 262.13 g/mol
InChI Key: OIMCKZOWSJOMID-UXQCFNEQSA-N
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Description

Molecular Structure and Stereochemistry

(3S,4R)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a chlorinated aromatic ring and a carboxylic acid functional group. The compound’s backbone consists of a five-membered pyrrolidine ring substituted at the 3- and 4-positions with a carboxylic acid group and a 4-chlorophenyl moiety, respectively. The absolute stereochemistry is defined by the (3S,4R) configuration, which arises from the spatial arrangement of substituents around the pyrrolidine ring’s stereocenters.

Key structural features :

  • Pyrrolidine ring : Adopts a puckered conformation due to the non-planar nature of the five-membered ring.
  • Chlorophenyl group : The para-chloro substituent on the benzene ring introduces electronic effects, influencing reactivity and intermolecular interactions.
  • Carboxylic acid : The -COOH group at the 3-position enables hydrogen bonding and salt formation, impacting solubility and crystallinity.

Molecular Formula : $$ \text{C}{11}\text{H}{12}\text{ClNO}_2 $$
Molecular Weight : 225.67 g/mol.
Stereochemical Descriptors :

  • InChIKey : OIMCKZOWSJOMID-UXQCFNEQSA-N (hydrochloride salt).
  • SMILES : $$ \text{C1C@@HC2=CC=C(C=C2)Cl} $$.

Physical and Spectroscopic Properties

The compound exhibits distinct physical and spectroscopic characteristics critical for identification and analysis.

Physical Properties :

Property Value Source
Melting Point 210–215°C (decomposes)
Solubility Slightly soluble in water; soluble in DMSO, methanol
Crystallinity Forms monoclinic crystals

Spectroscopic Data :

  • Infrared (IR) Spectroscopy :

    • $$ \nu(\text{O-H}) $$: 2500–3300 cm⁻¹ (broad, carboxylic acid).
    • $$ \nu(\text{C=O}) $$: 1700 cm⁻¹ (carboxylic acid).
    • $$ \nu(\text{C-Cl}) $$: 750 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (DMSO-d₆) :
      • Aromatic protons: δ 7.2–7.4 ppm (4H, d, J = 8.5 Hz).
      • Pyrrolidine protons: δ 3.0–4.0 ppm (multiplet).
      • Carboxylic acid proton: δ 12.1 ppm (broad singlet).
    • ¹³C NMR :
      • Carbonyl carbon: δ 174 ppm.
      • Aromatic carbons: δ 128–132 ppm.
  • Mass Spectrometry (MS) :

    • Molecular ion peak: m/z 225.07 [M]⁺.
    • Fragmentation: Loss of CO₂ (m/z 181) and Cl (m/z 145).

Isomerism and Enantiomeric Specificity

The compound’s stereochemistry governs its isomerism and biological interactions.

Isomeric Forms :

  • Enantiomers : The (3S,4R) and (3R,4S) configurations produce non-superimposable mirror images.
  • Diastereomers : Differ in spatial arrangement at one stereocenter (e.g., (3S,4R) vs. (3S,4S)).

Enantiomeric Resolution :

  • Chiral Chromatography : HPLC using amylose-based columns achieves baseline separation.
  • Optical Rotation : $$[α]_D^{25} = +58.3^\circ$$ (c = 1.0, methanol) for the (3S,4R)-enantiomer.

Comparative Analysis of Isomers :

Property (3S,4R)-Isomer (3R,4S)-Isomer
Melting Point 210–215°C 208–212°C
Solubility in DMSO 25 mg/mL 23 mg/mL
Biological Activity Binds Protein X (IC₅₀ = 2 µM) Inactive (IC₅₀ > 100 µM)

The (3S,4R) configuration is critical for binding to biological targets, as demonstrated in receptor affinity studies. Racemization under acidic conditions occurs at elevated temperatures, necessitating careful storage.

Properties

IUPAC Name

(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAQYJHCQPXLOP-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. Its unique structure, characterized by a pyrrolidine ring with a 4-chlorophenyl substituent and a carboxylic acid functional group, positions it as a significant candidate in medicinal chemistry. This article discusses its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈ClNO₂
  • Molecular Weight : 315.79 g/mol
  • CAS Number : 1417789-28-6

The compound's stereochemistry is defined by the (3S,4R) configuration, which influences its biological interactions and pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

1. Neuroprotective Properties

Research indicates that compounds with similar structural motifs may exhibit neuroprotective effects. Specifically, this compound has been shown to inhibit gamma-secretase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's disease. By modulating enzyme activity, it may help reduce the accumulation of amyloid-beta plaques .

2. Antidepressant Activity

Compounds within this chemical class have demonstrated potential antidepressant effects. The interaction with neurotransmitter systems could be beneficial in treating mood disorders.

3. Analgesic Effects

There is evidence suggesting analgesic properties associated with this compound, making it a candidate for pain management therapies.

4. Anticancer Activity

Studies have highlighted the potential anticancer activity of related piperidine derivatives. The compound's ability to induce apoptosis in cancer cells has been noted, particularly in hypopharyngeal tumor models . The mechanism involves the activation of pathways that lead to cell death and inhibition of tumor growth.

The biological effects are primarily mediated through the compound's interaction with specific molecular targets:

  • Enzyme Inhibition : The carboxylic acid group allows for interactions with enzymes, potentially leading to inhibition or modulation of their activity.
  • Receptor Binding : The structural features enable binding to various receptors involved in neurotransmission and cellular signaling pathways.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

StudyFocusFindings
Neurodegenerative DiseasesInhibition of gamma-secretase; potential for Alzheimer's treatment.
Mood DisordersIndicated antidepressant-like effects in behavioral models.
Cancer TherapyInduction of apoptosis in FaDu hypopharyngeal tumor cells; better cytotoxicity compared to standard treatments.
Pain ManagementDemonstrated analgesic properties in preclinical assays.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the development of medications targeting neurological disorders such as depression and anxiety. The compound's ability to interact with specific neurotransmitter receptors opens avenues for novel therapeutic strategies.

Key Findings:

  • Neurotransmitter Systems: Research indicates that (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid plays a role in modulating neurotransmitter systems, which is crucial for understanding the mechanisms behind potential treatments for mood disorders .
  • Drug Formulation: Its incorporation into drug formulations enhances bioavailability and efficacy, making it valuable for creating effective therapeutic agents .

Neuroscience Research

In neuroscience, this compound is utilized to investigate the underlying mechanisms of action for various neurotransmitters. It aids researchers in exploring the interactions between drugs and their biological targets.

Applications in Neuroscience:

  • Investigating Receptor Interactions: Studies have shown that this compound can selectively modulate NMDA receptor activity, which is essential for synaptic plasticity and memory function. Modifications to its structure can significantly influence binding affinity and selectivity for NMDA receptor subtypes.
  • Potential Therapeutic Benefits: The ability to act as a selective antagonist for specific NMDA receptor subtypes suggests its potential utility in treating neurodegenerative diseases and cognitive disorders.

Analytical Chemistry

This compound is employed in analytical methods to quantify and analyze related substances in biological samples. This application is vital for drug development and safety assessments.

Analytical Applications:

  • Quantitative Analysis: The compound's unique properties allow it to be used as a standard reference material in various analytical techniques, ensuring accurate quantification of related compounds in complex biological matrices .
  • Safety Assessments: It plays a role in evaluating the safety profiles of new drugs by assisting in the identification of metabolites and degradation products during pharmacokinetic studies .

Biochemical Studies

Researchers utilize this compound to explore its interactions with various biological targets, providing insights that can lead to the discovery of new therapeutic pathways.

Biochemical Insights:

  • Mechanism of Action: The compound's structure allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to the development of new drugs that target specific biological pathways.
  • Lead Compound Development: Its chiral nature makes it valuable for synthesizing enantiomerically pure compounds that may exhibit distinct biological activities compared to their racemic counterparts.

Comparison with Similar Compounds

The structural and functional properties of (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid can be contextualized against analogous pyrrolidine-3-carboxylic acid derivatives. Key comparisons include substituent effects, synthetic yields, purity, and physicochemical properties.

Substituent Variations on the Phenyl Ring
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Purity (%) Synthetic Yield (%) Key Data Source
(3S,4R)-4-(4-Chlorophenyl) derivative 4-Cl C₁₁H₁₀ClNO₂ 225.67 98 N/A
(3S,4R)-4-(2-Bromophenyl) derivative; HCl 2-Br C₁₁H₁₁BrClNO₂ 328.58 N/A N/A
(3S,4R)-4-(3,5-Dimethoxyphenyl) derivative; HCl 3,5-OCH₃ C₁₃H₁₆ClNO₄ 293.73 N/A N/A
(3S,4R)-4-(3-Trifluoromethylphenyl) derivative 3-CF₃ C₁₂H₁₂F₃NO₂ 259.22 N/A N/A
(±)-trans-4-(2,5-Dichlorophenyl) derivative; HCl 2,5-Cl C₁₁H₁₀Cl₂NO₂ 276.11 N/A N/A

Key Observations :

  • The 4-chlorophenyl derivative is prioritized for its balanced lipophilicity and synthetic accessibility .
  • Electron-Donating Groups (e.g., OCH₃) : The 3,5-dimethoxyphenyl variant (MW 293.73) exhibits increased molecular weight and polarity, which may influence solubility and pharmacokinetics .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves:

  • Construction of the pyrrolidine ring with appropriate stereochemistry.
  • Introduction of the 4-chlorophenyl group at the 4-position.
  • Installation or preservation of the carboxylic acid group at the 3-position.
  • Resolution or enantioselective synthesis to obtain the (3S,4R) stereoisomer.

Two main approaches are reported:

Specific Preparation Methods

Boc-Protected Intermediate Deprotection Method

A well-documented method involves the preparation of a Boc-protected intermediate, (3S,4R)-1-BOC-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, followed by deprotection to yield the target compound as its hydrochloride salt.

  • Procedure : The Boc-protected intermediate (0.70 g, 2.15 mmol) is dissolved in 1,2-dichloroethane (DCE, 3 mL), and 4N HCl (3 mL) is added dropwise at room temperature. The mixture is stirred for 2 hours. Methanol (5 mL) is then added, and stirring continues for 3 hours. The solvent is removed under reduced pressure. The residue is treated with DCE (2 mL) and ethyl acetate (10 mL), stirred for 1 hour, and filtered to isolate the hydrochloride salt of this compound with a 90% yield.

  • Key points : This method provides a high yield and purity, with mild conditions (room temperature) and straightforward workup.

Step Reagents/Conditions Time Yield (%) Notes
Deprotection 4N HCl in DCE, room temp 2 hours - Boc group removal
Methanol addition MeOH, room temp 3 hours - Reaction completion
Workup Concentration, DCE/EtOAc, filtration 1 hour 90 Product isolation as HCl salt
Enantioselective Hydrogenation Approach

A patented process describes an enantioselective hydrogenation method to prepare enantiomerically pure this compound derivatives.

  • Process : Starting from 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid precursors, catalytic hydrogenation under moderate conditions is employed to achieve high yields and enantiomeric purity.

  • Advantages : This method is more economical and scalable, suitable for industrial production, and avoids harsh conditions.

  • Reaction conditions : Typically involves chiral catalysts under hydrogen pressure, mild temperature, and solvents compatible with the catalyst system.

  • Outcome : High enantiomeric excess (ee) and yield, suitable for pharmaceutical intermediates.

Parameter Typical Conditions Outcome
Catalyst Chiral transition metal complex High stereoselectivity
Hydrogen pressure Moderate (e.g., 1-5 atm) Efficient hydrogenation
Temperature Mild (room temp to 50°C) Preserves stereochemistry
Solvent Alcohols, ethers Catalyst compatible
Yield High (>85%) Purity >95% ee
Cyclization and Functional Group Introduction

The pyrrolidine ring can be constructed via cyclization of amino acid derivatives or related precursors, followed by functionalization steps to introduce the 4-chlorophenyl substituent.

  • Cyclization : Intramolecular nucleophilic substitution or ring-closing reactions from linear precursors.

  • Substitution : Nucleophilic aromatic substitution or cross-coupling reactions to install the 4-chlorophenyl group.

  • Chiral control : Use of chiral auxiliaries or catalysts during cyclization or substitution ensures the desired (3S,4R) stereochemistry.

Research Findings and Analytical Data

Yield and Purity

  • The Boc-deprotection method yields approximately 90% of the hydrochloride salt of the target compound with high purity as confirmed by mass spectrometry (MS[M+1] = 240).

  • Enantioselective hydrogenation methods report yields exceeding 85% with enantiomeric excess above 95%, verified by chiral HPLC.

Characterization Techniques

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Yield (%) Enantiomeric Purity Scale Suitability References
Boc-Protected Intermediate Deprotection Boc-protected intermediate → HCl deprotection 4N HCl in DCE, RT, MeOH addition 90 High (single enantiomer) Laboratory scale
Enantioselective Hydrogenation Catalytic hydrogenation of benzyl-protected precursor Chiral catalyst, moderate H2 pressure, mild temp >85 >95% ee Industrial scale
Cyclization + Functionalization Cyclization of amino acid derivatives + substitution Various, chiral auxiliaries or catalysts Variable Controlled by chiral methods Research to scale

Q & A

Q. What are the recommended synthetic routes for (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid?

The synthesis typically involves stereoselective cyclization and functional group modifications. A common approach includes:

  • Chiral pool strategy : Starting from enantiomerically pure precursors, such as pyrrolidine derivatives with protected carboxylic acid groups (e.g., tert-butoxycarbonyl (Boc) protection). For example, (3S,4R)-configured intermediates can be synthesized via asymmetric hydrogenation or enzymatic resolution .
  • Multicomponent reactions : Utilizing metal-mediated coupling (e.g., palladium catalysts) to introduce the 4-chlorophenyl group while maintaining stereochemical integrity. Reaction conditions often require inert solvents (DMF, toluene) and controlled temperatures (80–120°C) to prevent racemization .
  • Post-synthetic deprotection : Acidic hydrolysis (HCl/H₂O or TFA) removes the Boc group to yield the free carboxylic acid .

Q. How can the stereochemistry of this compound be confirmed?

Key methods include:

  • X-ray crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) .
  • NMR spectroscopy : Nuclear Overhauser effect (NOE) correlations and coupling constants (e.g., J values for pyrrolidine ring protons) confirm spatial arrangement .

Q. What are the common reactivity patterns of this compound in medicinal chemistry?

  • Carboxylic acid functionalization : Amide bond formation (e.g., coupling with EDCI/HOBt) to generate prodrugs or bioisosteres .
  • Electrophilic aromatic substitution : The 4-chlorophenyl group undergoes halogen exchange (e.g., Suzuki-Miyaura cross-coupling) for structure-activity relationship (SAR) studies .
  • Ring-opening reactions : Acid-catalyzed cleavage of the pyrrolidine ring for scaffold diversification .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the pyrrolidine ring in catalytic applications?

The (3S,4R) configuration introduces steric hindrance near the carboxylic acid, affecting:

  • Metal coordination : Transition metals (e.g., Pd, Cu) preferentially bind to the less hindered face, directing regioselectivity in cross-coupling reactions .
  • Enzymatic interactions : Stereoelectronic effects modulate binding to biological targets (e.g., enzymes with chiral active sites) .
  • Solubility : The chlorophenyl group enhances lipophilicity, impacting reaction kinetics in polar solvents .

Q. How can contradictory data in SAR studies involving this compound be resolved?

Discrepancies often arise from:

  • Impurity profiles : Trace stereoisomers (e.g., 3R,4S) may skew biological activity. Use chiral chromatography and mass spectrometry to verify purity (>98%) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize zwitterionic forms, altering binding affinities. Compare data across solvent systems .
  • pH-dependent tautomerism : The carboxylic acid group may exist in protonated or deprotonated states, affecting reactivity. Conduct experiments under controlled pH .

Q. What advanced methodologies enable the study of its metabolic stability in drug development?

  • Radiolabeled tracing : Incorporate ¹⁴C or ³H isotopes at the pyrrolidine ring or chlorophenyl group to track metabolic pathways .
  • LC-MS/MS : Quantify phase I/II metabolites (e.g., glucuronidation, oxidation) in hepatocyte assays .
  • Computational docking : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) using molecular dynamics simulations .

Q. How does the compound behave in multicomponent reactions for heterocycle synthesis?

  • Zirconocene-mediated coupling : Reacts with nitriles and alkynes to form fused pyrrolo-pyridine derivatives via Si–C bond cleavage and reorganization .
  • Cycloaddition : Participates in [3+2] cycloadditions with azides or diazo compounds to generate triazole- or pyrazole-containing hybrids .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

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